2-(2-methylpropyl)butanedioic Acid

Description

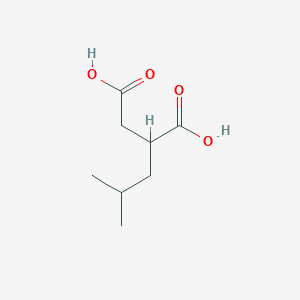

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-5(2)3-6(8(11)12)4-7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYZBBVETVKTQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347204 | |

| Record name | 2-Isobutylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5702-99-8 | |

| Record name | 2-Isobutylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005702998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isobutylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methylpropyl)butanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOBUTYLSUCCINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N4R6G7BKC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Isolation of 2 2 Methylpropyl Butanedioic Acid and Its Natural Derivatives

Isolation from Botanical Sources

The compound 2-(2-methylpropyl)butanedioic acid and its derivatives are naturally occurring substances found in several species of the Orchidaceae family. Their isolation from these botanical sources has been a subject of phytochemical research, revealing a variety of structurally related compounds.

Dactylorhiza hatagirea, a perennial herb also known as Himalayan Marsh Orchid or Salam Panja, is a significant source of derivatives of this compound. nih.govnih.gov From the dried roots and tubers of this plant, several complex glycosidic derivatives have been isolated, which are collectively known as dactylorhins. nih.govijpsjournal.com These compounds are characterized by a this compound core, which can be further hydroxylated. researchgate.net

The isolation process for these compounds typically involves the extraction of dried and powdered plant material with solvents like ethanol (B145695) or methanol (B129727), often at room temperature to protect heat-sensitive compounds. ijpsjournal.comresearchgate.net The resulting extracts are then subjected to various chromatographic techniques to separate the individual dactylorhin derivatives. ijpsjournal.com For instance, Dactylorhin A has been identified as (2R)-2-β-D-glucopyranosyloxy-2-(2-methylpropyl) butanedioic acid bis(4-β-Dglucopyranosyloxybenzyl) ester. ijpsjournal.com Other derivatives, such as Dactylorhins B and C, have also been characterized, with variations in their hydroxylation and glycosylation patterns. researchgate.netnepjol.info The flowers and tubers of D. hatagirea have been found to be particularly rich in these compounds. ijpsjournal.com

Table 1: Dactylorhin Derivatives from Dactylorhiza hatagirea

| Compound Name | Chemical Structure Description | Molecular Formula |

|---|---|---|

| Dactylorhin A | (2R)-2-β-D-glucopyranosyloxy-2-(2-methylpropyl)butanedioic acid bis(4-β-D-glucopyranosyloxybenzyl) ester | C40H56O22 |

| Dactylorhin B | (2R,3S)-2-β-D-glucopyranosyloxy-3-hydroxy-2-(2-methylpropyl)butanedioic acid bis(4-β-D-glucopyranosyloxybenzyl) ester | C40H56O23 |

| Dactylorhin C | (2R)-2-β-D-glucopyranosyloxy-2-(2-methylpropyl) butanedioic acid | C14H24O10 |

| Dactylorhin D | (2R,3S)-2-β-D-glucopyranosyloxy-3-hydroxy-2-(2-methylpropyl)butanedioic acid 1-(4-β-D-glucopyranosyloxybenzyl) ester | C27H40O16 |

This table is based on data from reference nepjol.info.

Bletilla ochracea, a species of terrestrial orchid, is another botanical source of compounds derived from this compound. nih.govresearchgate.net From the tubers of this plant, a novel derivative named Bletillin A was isolated. nih.gov The structure of Bletillin A was determined through detailed spectroscopic analysis. nih.gov The isolation of Bletillin A, along with other compounds, highlights the chemical diversity within the Bletilla genus, which is known for producing stilbenes, flavonoids, and other phenolic compounds. researchgate.net

The tubers of Gymnadenia conopsea, another orchid species, have been found to contain glycosidic constituents that are derivatives of this compound. capes.gov.brnih.gov Research has led to the isolation of several such compounds, which are characterized by the presence of glucopyranosyloxy substituents. capes.gov.brmdpi.com These compounds are classified as glycosyloxybenzyl 2-isobutylmalates and glycosyloxybenzyl 2-isobutyltartrates, with the latter being derivatives of hydroxylated this compound. mdpi.com The identification of these complex molecules has been achieved through a combination of spectroscopic and chemical methods, as well as advanced analytical techniques like UPLC–Orbitrap–MS/MS. capes.gov.brmdpi.com The presence of these compounds contributes to the complex phytochemical profile of G. conopsea, which includes over 120 different chemical constituents. nih.gov

Biosynthetic Pathways and Precursors in Natural Systems

The biosynthesis of this compound and its derivatives in plants is a complex process that is not yet fully elucidated. However, research into related compounds provides some insights into the potential pathways and precursors involved.

While the direct biosynthetic pathway for this compound itself is not detailed in the provided context, the biosynthesis of related dactyloses found in Dactylorhiza hatagirea has been postulated. It is proposed that these compounds may be synthesized from L-ascorbic acid and 4-hydroxybenzyl alcohol. This suggests a potential link between vitamin C metabolism and the formation of the complex glycosides found in this orchid.

The structure of this compound, also known as isobutylsuccinic acid, suggests a relationship with endogenous organic acid metabolism. Butanedioic acid (succinic acid) is a key intermediate in the citric acid cycle, a fundamental metabolic pathway. The 2-methylpropyl (isobutyl) group attached to the butanedioic acid backbone suggests a potential link to the catabolism of branched-chain amino acids (BCAAs) like valine, which can be converted to propionyl-CoA and subsequently to methylmalonyl-CoA and succinyl-CoA. nih.gov Disorders in organic acid metabolism, such as propionic acidemia and methylmalonic acidemia, lead to the accumulation of various organic acids. nih.govnih.gov While a direct biosynthetic link has not been established, the structural similarity of this compound to intermediates of these pathways points towards a possible connection to primary metabolic processes within the plant.

Synthetic Strategies and Chemical Derivatization of 2 2 Methylpropyl Butanedioic Acid

Methodologies for the Chemical Synthesis of 2-(2-methylpropyl)butanedioic Acid

The construction of the this compound scaffold can be achieved through various established organic synthesis reactions. These methods primarily focus on creating the substituted dicarboxylic acid structure.

Derivatives of this compound, particularly its esters, are significant as they can serve as intermediates or possess unique properties. The synthesis of a related mono-ester, butanedioic acid, 1-(2-methylpropyl) ester, is accomplished through the direct esterification of butanedioic acid (succinic acid) with 2-methylpropanol (isobutyl alcohol). nih.gov This reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, which protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by the alcohol. nih.gov

Controlling the stoichiometry of the reactants is crucial to favor the formation of the mono-ester over the di-ester, bis(2-methylpropyl) butanedioate. nih.govmdpi.com By using an excess of butanedioic acid relative to isobutyl alcohol, the probability of the mono-esterification product being formed is increased.

Table 1: Key Reactants in the Esterification of Butanedioic Acid

| Reactant | Chemical Formula | Role |

|---|---|---|

| Butanedioic Acid (Succinic Acid) | C₄H₆O₄ | Carboxylic acid substrate |

| 2-Methylpropanol (Isobutyl alcohol) | C₄H₁₀O | Alcohol nucleophile |

While specific documented syntheses for this compound are not widely detailed in the provided literature, a general and chemically sound approach can be devised based on established principles of organic synthesis. nih.gov A common method for creating α-substituted carboxylic acids involves the alkylation of an enolate.

A plausible synthetic pathway would start with a dialkyl succinate (B1194679), such as diethyl succinate. This ester can be deprotonated at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a stable enolate. This enolate then acts as a nucleophile, attacking an appropriate alkyl halide, in this case, 1-bromo-2-methylpropane (B43306) (isobutyl bromide). The subsequent hydrolysis of the resulting ester under either acidic or basic conditions yields the target molecule, this compound.

Table 2: Proposed General Synthesis for this compound

| Step | Reaction Type | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Enolate Formation | Diethyl succinate, Lithium diisopropylamide (LDA) in an aprotic solvent (e.g., THF) at low temperature. | Diethyl succinate enolate |

| 2 | Alkylation | 1-bromo-2-methylpropane added to the enolate solution. | Diethyl 2-(2-methylpropyl)butanedioate |

This multi-step synthesis approach is a versatile way to introduce a variety of alkyl groups onto a butanedioic acid backbone.

Design and Elaboration of Novel Derivatives

The this compound structure serves as a scaffold for creating novel derivatives with potentially enhanced or new functionalities, particularly for biological and pharmaceutical applications.

The synthesis of glucopyranosyloxy-substituted derivatives involves attaching a glucose moiety to the butanedioic acid backbone. While specific examples for this exact compound are not detailed, general methods for glycosylation can be applied. A common strategy involves reacting a protected glucose derivative, such as a glucopyranosyl halide or triflate, with a nucleophilic site on the butanedioic acid derivative.

For instance, one of the carboxylic acid groups of this compound could be selectively reduced to a primary alcohol. This alcohol could then act as a nucleophile to displace a leaving group on an activated and protected glucose molecule (a glucosyl donor). Subsequent deprotection of the sugar's hydroxyl groups would yield the final glucopyranosyloxy-substituted derivative. The reaction conditions, including the choice of solvent and promoter (e.g., a Lewis acid), are critical for controlling the stereochemistry of the newly formed glycosidic bond.

The generation of biologically active derivatives is a key goal in medicinal chemistry. While the prompt mentions Bletillin A analogs, it is important to note that Bletillin A is a bibenzyl glucoside natural product with a structure fundamentally different from butanedioic acid derivatives. Therefore, its analogs are not synthesized from this scaffold.

However, derivatives of this compound itself show potential for biological activity. For example, the compound is noted to have a reaction mechanism that involves the formation of an enolate ion, and it has been suggested that it may act as an inhibitor of leukocyte elastase, an enzyme implicated in inflammatory processes. This suggests that modifications to the core structure could be explored to develop more potent and selective enzyme inhibitors.

Butanedioic acid and its derivatives are recognized as valuable intermediates in the synthesis of pharmaceuticals and active pharmaceutical ingredients (APIs). nih.gov The di-ester, bis(2-methylpropyl) butanedioate, is specifically noted for its use as a pharmaceutical intermediate. nih.gov this compound itself is available commercially for the purpose of pharmaceutical testing, indicating its relevance in drug discovery and development pipelines. Its dicarboxylic acid structure allows for a wide range of chemical transformations, making it a versatile building block for constructing more complex molecules with therapeutic potential. For instance, the carboxylic acid groups can be converted into esters, amides, or other functional groups to build the core structures of various drug candidates. nih.gov

Biological Activities and Mechanistic Studies of 2 2 Methylpropyl Butanedioic Acid and Its Derivatives

Antimicrobial and Antifungal Efficacy

The investigation into the antimicrobial and antifungal properties of 2-(2-methylpropyl)butanedioic acid and its derivatives has revealed promising activities, particularly against certain classes of bacteria and fungi. These findings underscore the potential of this chemical scaffold in the development of new antimicrobial agents.

Derivatives of this compound have demonstrated notable antibacterial effects, especially against Gram-positive bacteria. While direct studies on the antibacterial properties of Bletillin A, a glucoside of a derivative of this compound, are not extensively detailed in the provided search results, the broader class of related compounds shows significant antimicrobial potential. For instance, the oxazolidinones, a class of synthetic antibiotics, are known for their activity against Gram-positive organisms by inhibiting protein synthesis. mdpi.com This class of antibiotics specifically binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S ribosomal complex, a critical step in bacterial translation. mdpi.com

Phenolic compounds, which share structural motifs with some derivatives of butanedioic acid, are recognized for their ability to inhibit microbial growth by complexing with extracellular and soluble bacterial proteins, thereby neutralizing their infective capability. nih.gov Specifically against Gram-positive bacteria, phenols can disrupt the three-dimensional structure of proteins, leading to cell wall destruction. nih.gov Furthermore, certain N-substituted-β-amino acid derivatives have exhibited good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum. mdpi.com

The antimicrobial potential of various plant-derived small molecules has been widely reported. For example, chicoric acid, a derivative of tartaric acid, is known for its antibacterial and antifungal activities, which are attributed to the hydroxyl groups in its structure. nih.gov Similarly, other natural compounds have shown efficacy against multidrug-resistant Gram-positive pathogens. mdpi.com

Table 1: Antibacterial Activity of Related Compounds

| Compound/Class | Target Organism(s) | Mechanism of Action (if known) | Reference(s) |

|---|---|---|---|

| Oxazolidinones | Gram-positive cocci | Inhibition of protein synthesis | mdpi.com |

| Phenolic Compounds | Gram-positive bacteria | Protein disruption, cell wall damage | nih.gov |

| N-substituted-β-amino acid derivatives | Staphylococcus aureus, Mycobacterium luteum | Not specified | mdpi.com |

| Chicoric Acid | Bacteria and fungi | Not specified | nih.gov |

Metabolites derived from microbial sources, including those with a structural relationship to this compound, have demonstrated a wide spectrum of antifungal activities. For instance, certain secondary metabolites from the fungus Monascus purpureus have shown moderate antifungal effects against Aspergillus niger, Penicillium italicum, Candida albicans, and Saccharomyces cerevisiae. mdpi.com Similarly, xestodecalactone B, a metabolite from the fungus Penicillium cf. montanense, was found to be active against the yeast Candida albicans. mdpi.com

The antifungal mechanism of some compounds is linked to the inhibition of essential enzymes. Sulfonylureas, for example, inhibit acetohydroxyacid synthase (AHAS) in Candida albicans, an enzyme crucial for the biosynthesis of branched-chain amino acids. nih.gov This inhibition correlates with their fungicidal activity. nih.gov Other natural compounds, such as those found in betel leaf extract, exhibit antifungal properties through mechanisms like disrupting the potassium concentration in the cytoplasm membrane of Gram-positive bacteria. nih.gov

Furthermore, derivatives of 2,5-pyrrolidinedione have shown significant antifungal activity, with some compounds demonstrating low minimum inhibitory concentrations (MICs) against C. albicans. uobasrah.edu.iq

Table 2: Antifungal Activity of Microbial Metabolites and Related Compounds

| Compound/Source | Target Fungus/Yeast | Activity/Mechanism | Reference(s) |

|---|---|---|---|

| Monascus purpureus metabolites | Aspergillus niger, Penicillium italicum, Candida albicans, Saccharomyces cerevisiae | Moderate antifungal activity | mdpi.com |

| Xestodecalactone B | Candida albicans | Antifungal activity at ≥20 µM | mdpi.com |

| Sulfonylureas | Candida albicans | Inhibition of acetohydroxyacid synthase (AHAS) | nih.gov |

| 2,5-pyrrolidinedione derivatives | Candida albicans | MIC values as low as 0.125 µM | uobasrah.edu.iq |

Phytotoxicological Assessments

The study of this compound derivatives extends into the realm of phytotoxicology, where certain compounds have been identified as potent inhibitors of plant growth.

Militarine (B1201898), a glycosidic derivative of bis-p-hydroxybenzyl-2-hydroxy-2-(2-methylpropyl) butanedioate, has been identified as a significant plant growth inhibitor. researchmap.jp This compound was isolated from the ornamental orchid Bletilla striata. researchmap.jp Research has shown that militarine exhibits considerable inhibitory activity against the radicle elongation of lettuce seedlings, with an EC50 value of 0.28 mmol L−1. researchmap.jp The inhibitory effect of militarine was also observed against the growth of Italian ryegrass and timothy, indicating a broader spectrum of activity. researchmap.jp The study concluded that the plant growth-inhibitory activity of the methanol (B129727) extract of B. striata was primarily due to the presence of militarine. researchmap.jp

Plant growth inhibitors, in general, can act through various mechanisms, such as slowing cell division and elongation, inducing dormancy, and preventing seed germination. tnau.ac.in Some inhibitors, like abscisic acid (ABA), are naturally occurring plant hormones that suppress growth. tnau.ac.inoregonstate.edu Synthetic growth retardants also exist and are used in agriculture to control plant height. tnau.ac.inmdpi.com The investigation of natural compounds like militarine is crucial for the development of new, potentially more sustainable herbicides. researchgate.net

Table 3: Phytotoxic Effects of Militarine

| Compound | Source | Test Organism | Effect | EC50 Value | Reference(s) |

|---|---|---|---|---|---|

| Militarine | Bletilla striata | Lettuce seedlings | Inhibition of radicle elongation | 0.28 mmol L−1 | researchmap.jp |

| Militarine | Bletilla striata | Italian ryegrass, Timothy | Growth inhibition | Not specified | researchmap.jp |

Neuropharmacological and Pain Research Contexts

In the field of neuropharmacology, this compound is primarily recognized for its association with the drug pregabalin (B1679071).

This compound, also known as pregabalin diacid impurity, is a known impurity in the synthesis of pregabalin. pharmaffiliates.comnih.gov Pregabalin is a potent and selective ligand for the alpha-2-delta (α2δ) subunits of voltage-gated calcium channels. drugbank.comnih.gov It is used for its anticonvulsant, anxiolytic, and analgesic properties. drugbank.com The presence of impurities like this compound is a critical aspect of pharmaceutical quality control, as they can potentially affect the efficacy and safety of the final drug product. synthinkchemicals.com Therefore, reference standards for such impurities are essential for analytical method development, product formulation, and regulatory filings. synthinkchemicals.comlavybenspharma.com

Pregabalin itself functions by binding to the α2δ-1 and α2δ-2 subunits, which are upregulated in neuropathic pain states. nih.govnih.gov This binding is thought to inhibit the trafficking of the calcium channel α2δ-1 subunit to presynaptic terminals, thereby reducing neurotransmitter release and alleviating pain. nih.gov While this compound is an impurity, its structural relationship to pregabalin highlights the chemical space from which these neurologically active compounds are derived.

Indirect Implications for Research in Neuroscience and Pain Management

While direct studies on this compound in neuroscience are not prevalent, its structural class, dicarboxylic acids, has garnered attention in the field, suggesting indirect relevance for future research. The scientific community is actively seeking novel therapeutic agents for chronic pain management to overcome the limitations and side effects of current drugs. tiktok.com Natural compounds are a significant area of this exploration. tiktok.com

Dicarboxylic acids are endogenous molecules involved in fatty acid metabolism, a pathway that produces compounds with significant biological activity. nih.govmssm.edu Research has shown that certain dicarboxylic acids possess anti-inflammatory properties. nih.gov Given that inflammation is a key component of many chronic pain conditions, compounds that can modulate inflammatory pathways are of great interest to pain researchers. tiktok.comnih.gov

Furthermore, studies into the pathophysiology of neuropathic pain have explored the roles of various metabolic molecules. For instance, research has identified the hydroxyl carboxylic acid receptor type 2 (HCAR2) as a potential target in managing neuropathic pain, with ligands like the ketone body β-hydroxybutyrate showing analgesic effects. nih.gov As dicarboxylic acids are products of alternative fatty acid oxidation, their potential interaction with metabolic signaling pathways relevant to neuronal function and pain perception presents an unexplored but plausible area for investigation. mssm.edunih.gov The search for new analgesics involves exploring a wide range of molecular structures, and the endogenous nature of dicarboxylic acids could imply a favorable biocompatibility profile. elsevierpure.com

Antistroke Research Potential of Specific Derivatives

Information regarding the specific antistroke research potential or evaluation of (2S)-2-(β-D-glucopyranosyloxy)-2-(2-methylpropyl)butanedioic Acid 4-methyl Ester is not available in the provided search results.

Metabolic Interactions and Biological System Impact

Derivatives of this compound, particularly its esters, are subject to metabolic transformation by esterases within biological systems. Ester hydrolysis is a fundamental biochemical reaction where an ester is split into a carboxylic acid and an alcohol. libretexts.org This process can be catalyzed by acids or bases, but in a physiological context, it is primarily mediated by a diverse family of enzymes called esterases (hydrolases). libretexts.orgresearchgate.net

The general mechanism for acid-catalyzed ester hydrolysis involves the protonation of the carbonyl oxygen, followed by a nucleophilic attack by water, and subsequent departure of the alcohol group. youtube.com In biological systems, esterase enzymes facilitate this process through a catalytic triad (B1167595) of amino acids (commonly Serine, Aspartate, and Histidine) in their active site. researchgate.net These enzymes are crucial for detoxification, drug metabolism, and neurotransmission.

The rate and specificity of hydrolysis can vary significantly depending on the structure of the ester and the type of esterase. For example, studies on pig liver esterase (PLE) show that while the enzyme can hydrolyze a wide range of esters, its efficiency is influenced by steric factors in both the alcohol and carboxylic acid portions of the molecule. hud.ac.uk Research on other esterases, such as those from Clostridium botulinum, has demonstrated activity on butyrates (related to butanedioic acid esters), highlighting the capability of these enzymes to process short-chain fatty acid esters. researchgate.net Therefore, an ester derivative like the 4-methyl ester of this compound would be expected to undergo enzymatic hydrolysis, releasing the parent dicarboxylic acid and methanol. This metabolic conversion is a critical factor in the pharmacokinetic profile of any such esterified compound.

Table 1: General Principles of Ester Hydrolysis

| Hydrolysis Type | Catalyst/Medium | Products | Key Characteristics |

|---|---|---|---|

| Acidic Hydrolysis | Strong Acid (e.g., H₂SO₄) and excess water | Carboxylic Acid + Alcohol | Reversible reaction; the reverse is Fischer esterification. libretexts.orgyoutube.com |

| Basic Hydrolysis (Saponification) | Base (e.g., NaOH, KOH) | Carboxylate Salt + Alcohol | Irreversible reaction that goes to completion. libretexts.org |

| Enzymatic Hydrolysis | Esterase enzymes | Carboxylic Acid + Alcohol | Occurs in biological systems; highly specific and efficient. researchgate.nethud.ac.uk |

This compound, as a substituted form of butanedioic acid (succinic acid), is linked to fundamental metabolic pathways. Succinic acid is a key intermediate in the citric acid cycle and is a common organic acid found in many biological matrices, including fruits. conicet.gov.ar

Research on the composition of fruits often reveals significant quantities of various organic acids, which contribute to their taste, quality, and nutritional value. For example, a study on the fruit of Hexachlamys edulis (ubajay) identified succinic acid as the major organic acid present. conicet.gov.ar The concentration of these acids, including succinic acid, changes dynamically throughout the stages of fruit development and ripening, indicating active metabolic regulation. conicet.gov.ar

Furthermore, agricultural treatments can influence the metabolism of related compounds. The application of succinic acid 2,2-dimethylhydrazide, a growth retardant, to apple trees was found to increase the concentration of N-malonyl-d-tryptophan in the fruit. nih.gov This demonstrates a direct link between the application of a succinic acid derivative and the alteration of organic acid and amino acid metabolism within the fruit matrix. nih.gov These findings underscore that butanedioic acid and its derivatives are integrated into the broader network of organic acid metabolism in plants and can accumulate in fruit tissues.

Table 2: Examples of Succinic Acid in Fruit Metabolism

| Fruit/Treatment | Observation | Implication | Reference |

|---|---|---|---|

| Hexachlamys edulis (Ubajay) | Succinic acid is the major organic acid; its concentration changes with ripeness. | Demonstrates natural accumulation and metabolic role in fruit. | conicet.gov.ar |

Advanced Analytical Methodologies for Characterization and Quantification of 2 2 Methylpropyl Butanedioic Acid and Its Derivatives

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of 2-(2-methylpropyl)butanedioic acid, providing insights into its atomic connectivity and molecular conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the unambiguous structure determination of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are utilized to probe the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

In 1D ¹H NMR of this compound, the chemical shifts, signal integrations, and coupling patterns provide crucial information about the number and connectivity of protons in the molecule. For instance, the protons of the methyl groups in the 2-methylpropyl substituent would exhibit a distinct signal from the protons on the butanedioic acid backbone.

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), offer deeper insights by revealing correlations between nuclei. A COSY spectrum would show cross-peaks between coupled protons, confirming the connectivity within the 2-methylpropyl group and along the butanedioic acid chain. researchgate.net An HSQC spectrum correlates directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C signals. Such detailed analyses are critical for confirming the identity and purity of the compound. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (COOH) | - | ~175 |

| C2 (CH) | ~2.8 | ~45 |

| C3 (CH₂) | ~2.5 | ~35 |

| C4 (COOH) | - | ~180 |

| C1' (CH₂) | ~1.5 | ~40 |

| C2' (CH) | ~1.8 | ~28 |

| C3' (CH₃) | ~0.9 | ~22 |

| C4' (CH₃) | ~0.9 | ~22 |

| Note: These are approximate values and can vary based on solvent and other experimental conditions. |

Mass Spectrometry (MS) Approaches (e.g., High-Resolution Electrospray Ionization Mass Spectrometry, UPLC-ESI/TQ-MS)

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) coupled with techniques like electrospray ionization (ESI) is particularly valuable. ESI is a soft ionization method that allows for the analysis of polar molecules like dicarboxylic acids with minimal fragmentation, providing a clear molecular ion peak. nih.gov The accurate mass measurement from HRMS can help to confirm the elemental formula of this compound (C₈H₁₄O₄).

The fragmentation pattern observed in the mass spectrum provides structural information. For instance, the fragmentation of the molecular ion of this compound might involve the loss of water (H₂O) or carboxyl groups (COOH). docbrown.info

Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Triple Quadrupole Mass Spectrometry (UPLC-ESI/TQ-MS) is a powerful quantitative technique. researchgate.net It combines the excellent separation capabilities of UPLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This approach is ideal for quantifying low levels of this compound in complex matrices like biological fluids. researchgate.net

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₄O₄ |

| Molecular Weight | 174.18 g/mol |

| Common Adducts in ESI-MS | [M+H]⁺, [M+Na]⁺, [M-H]⁻ |

| Note: The observed m/z values will correspond to these adducts. |

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from complex mixtures, a necessary step for both its identification and quantification.

Gas Chromatography (GC) and Retention Index Studies

Gas chromatography (GC) is a technique well-suited for the analysis of volatile and thermally stable compounds. sigmaaldrich.com For a non-volatile compound like this compound, derivatization is often required to increase its volatility. A common derivatization agent is a silylating reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the carboxylic acid groups into more volatile trimethylsilyl (B98337) esters. nist.gov

The retention index (RI) is a valuable parameter in GC that helps in the identification of compounds by normalizing retention times to those of a series of n-alkanes. nih.gov The RI of a derivatized compound can be compared to values in databases for confirmation. The retention index is dependent on the stationary phase of the GC column (polar or non-polar) and the temperature program used. nist.govnist.gov

Table 3: Example of GC Retention Index Data for a Related Compound (Butanoic acid)

| Column Type | Retention Index |

| Non-polar | ~800 - 850 |

| Polar | ~1200 - 1300 |

| Note: These are approximate values for a related compound and will differ for the derivatized this compound. |

Ultra-Performance Liquid Chromatography (UPLC) in Metabolite Profiling

Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography, offering higher resolution, speed, and sensitivity compared to traditional HPLC. nih.gov This makes it an ideal technique for metabolite profiling, where the goal is to identify and quantify a wide range of small molecules in a biological sample. waters.comnih.gov

In the context of analyzing this compound, UPLC can be used to separate it from other metabolites in a sample. researchgate.net The choice of column chemistry (e.g., reversed-phase, HILIC) and mobile phase composition is critical for achieving optimal separation. When coupled with mass spectrometry (UPLC-MS), it becomes a powerful platform for both untargeted and targeted metabolomics studies. nih.govwaters.com

Application of Reference Standards in Pharmaceutical Analytical Development

In pharmaceutical analytical development, reference standards are of utmost importance to ensure the quality, safety, and efficacy of drug products. bloompublichealth.com A reference standard is a highly purified compound that is used as a benchmark for analytical methods.

A certified reference standard of this compound would be used for several critical purposes:

Identity Confirmation: To confirm the identity of the compound in a sample by comparing its analytical properties (e.g., retention time, mass spectrum, NMR spectrum) to those of the standard.

Purity Assessment: To determine the purity of a manufactured batch of the compound by quantifying any impurities present.

Assay Validation: To develop and validate analytical methods for the quantification of the compound in drug substances and drug products.

Impurity Profiling: As this compound can be an impurity in other pharmaceutical products, its reference standard is crucial for its detection and quantification. lgcstandards.com

Pharmaceutical secondary standards, which are qualified against and traceable to primary reference standards (e.g., from USP, EP), are often used for routine quality control. sigmaaldrich.comsigmaaldrich.com The availability of a well-characterized reference standard for this compound is therefore essential for any pharmaceutical application involving this compound. lgcstandards.com

Applications and Industrial Significance of 2 2 Methylpropyl Butanedioic Acid

Role as a Platform Chemical Building Block

As a derivative of succinic acid, a key bio-based platform chemical, 2-(2-methylpropyl)butanedioic acid serves as a versatile building block for the synthesis of a range of value-added chemicals. researchgate.net Its bifunctional nature, with two carboxylic acid groups, allows it to undergo various chemical transformations to produce polymers, plasticizers, and other specialty chemicals.

The incorporation of this compound as a comonomer in biodegradable polyesters, such as poly(butylene succinate) (PBS), is a significant area of research. The introduction of the isobutyl side chain into the polymer backbone can modify the physical and biodegradable properties of the resulting copolyester.

Research on copolyesters of PBS containing a methyl-substituted succinic acid, specifically poly(butylene succinate-co-butylene 2-methylsuccinate) (P(BS-BMS)), provides insight into the effects of such modifications. mdpi.com In a study where P(BS-BMS) copolymers were synthesized, it was observed that increasing the content of the methyl-substituted monomer led to a decrease in the melting temperature and the degree of crystallinity of the polymer. mdpi.com This is because the side chains disrupt the regular packing of the polymer chains.

The biodegradability of these copolymers was also found to be tunable by adjusting the ratio of the substituted and unsubstituted succinic acid units. mdpi.com The increased amorphous content resulting from the incorporation of the methyl-substituted monomer can facilitate access for microorganisms and degradative enzymes, potentially accelerating the biodegradation rate. mdpi.com These findings suggest that this compound can be strategically used to engineer biodegradable polymers with tailored properties for specific applications, such as in agriculture or packaging, where controlled degradation is desirable. mdpi.comspecificpolymers.com

Table 1: Properties of Poly(butylene succinate-co-butylene 2-methylsuccinate) Copolymers

| Molar Ratio of 2-Methylsuccinic Acid (%) | Melting Temperature (°C) | Crystallinity (%) |

|---|---|---|

| 0 | 114.5 | 55.7 |

| 10 | 98.2 | 45.1 |

| 20 | 85.1 | 38.6 |

| 30 | 73.5 | 31.2 |

Data derived from studies on closely related methyl-substituted succinate (B1194679) copolymers. mdpi.com

Esters derived from succinic acid are recognized as effective and environmentally friendly plasticizers for various polymers, most notably poly(vinyl chloride) (PVC). google.commdpi.com The esterification of this compound with alcohols produces succinate esters with potential as bio-based plasticizers. One such derivative is diisobutyl succinate. nist.govnih.govnist.gov

Dialkyl succinates, including those with branched alkyl chains, can be used as green solvents and additives. researchgate.net The structure of the alcohol used for esterification plays a crucial role in determining the final properties of the plasticizer, such as its efficiency, compatibility with the polymer matrix, and migration resistance. mdpi.com While specific performance data for plasticizers based solely on this compound is an area of ongoing research, the broader class of succinate esters has been shown to offer a safer alternative to traditional phthalate (B1215562) plasticizers. mdpi.com

Table 2: General Properties of Succinate Ester Plasticizers

| Property | Description |

|---|---|

| Biocompatibility | Generally considered to have low toxicity, making them suitable for applications where human contact is expected. mdpi.com |

| Biodegradability | Succinate esters are known to be biodegradable, offering an environmental advantage over persistent plasticizers. |

| Plasticizing Efficiency | Can effectively increase the flexibility and workability of polymers like PVC. google.com |

| Migration Resistance | Can be engineered to have low migration rates from the polymer matrix, enhancing the durability of the final product. mdpi.com |

This compound is a valuable precursor for the synthesis of various specialty chemicals. A notable application is in the production of succinimide (B58015) derivatives. chemicalbook.comchemicalbook.com These compounds are synthesized by reacting isobutylsuccinic acid with amines. chemicalbook.com Succinimide derivatives are of interest in medicinal chemistry due to their biological activities. For instance, they have been investigated as inhibitors of enzymes like human leukocyte elastase, cathepsin G, and proteinase 3. chemicalbook.com

Furthermore, the chemical structure of this compound makes it a potential starting material for the synthesis of other complex molecules through various organic reactions. Its presence as a known impurity in the synthesis of the pharmaceutical drug Pregabalin (B1679071) underscores its relevance in pharmaceutical process chemistry. chemicalbook.comcaymanchem.com The development of efficient synthetic routes from this acid to other high-value chemicals is an active area of research.

Utilization in Scientific Research and Development

In the realm of scientific research, this compound and its derivatives are utilized in several capacities. It serves as a building block in organic synthesis, allowing for the creation of novel molecules with specific functionalities. biosynth.com The chiral nature of some of its derivatives also makes it a subject of interest in stereoselective synthesis.

The compound is also used as a reference standard in analytical chemistry, particularly in the quality control of pharmaceuticals where it may be present as an impurity. caymanchem.comlgcstandards.com Its availability as a research chemical facilitates studies in materials science, particularly in the development of new polymers and functional materials.

Potential in Drug Delivery Systems via Derivative Modifications

The modification of polymers with succinic acid derivatives is a promising strategy for developing advanced drug delivery systems. While direct applications of this compound in this field are emerging, related research provides a strong indication of its potential.

The incorporation of succinate moieties can impart pH-sensitivity to polymer hydrogels, which can be designed to release encapsulated drugs in specific environments within the body. For instance, hydrogels that are stable in the acidic environment of the stomach but degrade in the more neutral pH of the intestines can be used for targeted oral drug delivery.

Furthermore, the conjugation of drugs to polymers via succinate linkers can improve drug solubility, stability, and pharmacokinetic profiles. These polymer-drug conjugates can be designed for controlled release, maintaining the drug concentration within the therapeutic window for a prolonged period. The isobutyl group of this compound could be leveraged to fine-tune the hydrophobic-hydrophilic balance of such drug delivery systems, potentially influencing drug loading capacity and release kinetics.

Theoretical and Computational Chemistry Studies on 2 2 Methylpropyl Butanedioic Acid

Quantum Chemical Calculations for Structural and Conformational Analysis

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and conformational landscape of 2-(2-methylpropyl)butanedioic acid, also known as isobutylsuccinic acid. These computational methods provide a detailed picture of the molecule's geometry, energy, and electronic properties.

The conformational flexibility of this dicarboxylic acid is primarily due to the rotation around its single bonds, particularly the central C-C bond of the butanedioic acid backbone. rsc.org Like its parent compound, succinic acid, this compound can exist in various conformations, with the gauche and trans forms being of particular interest. rsc.org In the gaseous phase, succinic acid has been shown to favor a gauche conformation due to intramolecular hydrogen bonding between the two carboxylic acid groups. rsc.org The presence of the bulky isobutyl group in this compound introduces steric hindrance that influences the relative energies of these conformers.

Density Functional Theory (DFT) is a commonly employed method for these analyses, often using functionals like B3LYP with basis sets such as 6-311++G(d,p). rsc.orgresearchgate.net These calculations can determine the optimized geometries of different conformers and the energy barriers for rotation between them. researchgate.net For instance, a potential energy surface (PES) scan can be performed by systematically changing a specific dihedral angle to map out the energetic landscape of the molecule. researchgate.net The results of such calculations can predict the most stable conformer and the distribution of conformers at a given temperature. Solvent effects can also be incorporated into these models using approaches like the Polarizable Continuum Model (PCM), which is important as the conformational preferences can change significantly in different environments. researchgate.net

Table 1: Predicted Conformational Data for Succinic Acid (as a model for its derivative)

| Conformer | Relative Energy (kJ mol⁻¹) | Key Dihedral Angle (C-C-C-C) | Computational Method |

|---|---|---|---|

| Gauche | 0 | ~68° | MP2/6-311++G(d,p) rsc.org |

| Trans | Higher than Gauche | 180° | MP2/6-311++G(d,p) rsc.org |

| Twisted (g) | 0 | ~70° | B3LYP researchgate.net |

| Planar (a/b) | 0.3 | 180° | B3LYP researchgate.net |

Cheminformatics and Predictive Modeling

Cheminformatics provides the tools to build predictive models for various properties of this compound, leveraging its structural information.

Quantitative Structure-Property Relationship (QSPR) and Chromatographic Parameter Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate a compound's chemical structure with its physicochemical properties. researchgate.net These models are essential for predicting properties without the need for time-consuming and costly experiments. researchgate.net For this compound, QSPR can be used to predict a range of properties.

The fundamental principle of QSPR is that the structure of a molecule, encoded by numerical descriptors, determines its properties. nih.govresearchgate.net These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). nih.gov

A key application of QSPR for this compound is the modeling of chromatographic parameters. For instance, in reverse-phase high-performance liquid chromatography (HPLC), a QSPR model could predict the retention time of this compound based on descriptors like its lipophilicity (logP), polar surface area, and molar volume. nih.gov The solvation parameter model, a type of linear solvation energy relationship (LSER), is often used to understand and predict retention in chromatography by considering factors like hydrogen bond acidity and basicity, and polarity/polarizability. nih.gov

Table 2: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 174.19 g/mol | PubChem nih.gov |

| XlogP | 0.9 | PubChem uni.lu |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Collision Cross Section ([M-H]⁻) | 136.1 Ų | PubChemLite uni.lu |

Integration within Computational Toxicology and Hazard Assessment Frameworks

Computational toxicology aims to predict the potential adverse effects of chemicals using in silico models, which is crucial for early-stage hazard identification and risk assessment. nih.govnih.gov These methods are increasingly integrated into regulatory frameworks like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) to reduce animal testing. nih.govintertek.com

For this compound, several computational approaches can be used for hazard assessment:

(Q)SAR Models: Similar to QSPR, Quantitative Structure-Activity Relationship models predict biological activity, including toxicity. intertek.com There are numerous (Q)SAR models available for various toxicological endpoints such as mutagenicity, carcinogenicity, and skin sensitization. nih.gov By inputting the structure of this compound into these models, a prediction of its potential hazards can be obtained.

Read-Across: This technique involves predicting the properties of a target chemical (in this case, this compound) by using data from one or more structurally similar source chemicals. intertek.com For example, toxicological data from succinic acid or other alkyl-substituted succinic acids could be used to infer the potential hazards of the isobutyl derivative. The underlying assumption is the "molecular similarity principle," which states that similar structures are likely to have similar biological activities. nih.gov

Expert Systems: These are software systems that encapsulate the knowledge of human experts to predict toxicity. They often rely on identifying "structural alerts," which are specific molecular substructures known to be associated with certain types of toxicity.

These in silico tools can provide a rapid and cost-effective initial assessment of the toxicological profile of this compound, guiding further testing if necessary. nih.gov

Structure-Activity Relationship (SAR) Analysis of Derivatives

Structure-Activity Relationship (SAR) analysis is a critical component of medicinal chemistry and drug discovery that explores how changes in a molecule's structure affect its biological activity. nih.govnih.gov While specific biological activities for this compound are not extensively documented in the provided context, the principles of SAR can be applied to its derivatives to explore potential therapeutic applications.

For example, derivatives of succinic acid have been investigated as inhibitors of enzymes. Isobutylsuccinic acid itself has been used to synthesize succinimide (B58015) derivatives that act as inhibitors of human leukocyte elastase, cathepsin G, and proteinase 3. chemicalbook.com

An SAR study on derivatives of this compound would involve synthesizing a series of analogues and evaluating their biological activity. Modifications could be made at several positions:

Carboxylic Acid Groups: One or both carboxylic acid groups could be converted into esters, amides, or other functional groups. For instance, esterification with different alcohols could modulate the compound's lipophilicity and cell permeability. evitachem.com

Isobutyl Group: The isobutyl group could be replaced with other alkyl or aryl groups to probe the size and nature of the binding pocket of a target protein.

Backbone: The succinic acid backbone itself could be modified, for example, by introducing unsaturation or additional substituents.

The results of these modifications would be used to build an SAR model, which could be qualitative (identifying key structural features for activity) or quantitative (developing a 3D-QSAR model). nih.gov This systematic approach allows for the rational design and optimization of lead compounds for a specific biological target. nih.gov

Conclusion and Future Research Directions

Advancements in the Synthesis of Novel Analogs with Tailored Bioactivity

The synthesis of novel analogs of 2-(2-methylpropyl)butanedioic acid is a promising area for developing compounds with specific biological activities. Research has shown that derivatives of 3-alkyl-N-hydroxysuccinimides, particularly those with an isobutyl group, are effective inactivators of human leukocyte elastase. nih.gov This finding opens the door to the design and synthesis of a new generation of enzyme inhibitors.

Future synthetic strategies are likely to focus on creating a diverse library of analogs by modifying the isobutyl side chain, the succinic acid backbone, or by introducing various functional groups. The goal is to enhance potency, selectivity, and pharmacokinetic properties. Mechanochemical methods, such as ball milling, are emerging as environmentally friendly alternatives to traditional solvent-based synthesis, offering shorter reaction times and reduced waste. sigmaaldrich.com Furthermore, the development of hybrid catalysts that combine both Lewis-acidic and Brønsted-basic properties could lead to more efficient and selective synthetic routes. jackwestin.com

Comprehensive Elucidation of Broader Biological Mechanisms

While derivatives of this compound have shown inhibitory activity against human leukocyte elastase, the broader biological mechanisms of the parent compound and its analogs are largely unexplored. nih.gov Human leukocyte elastase is a serine protease implicated in a variety of inflammatory diseases, and its inhibition is a key therapeutic target. nih.gov The mechanism of inhibition by succinimide (B58015) derivatives is thought to be mechanism-based, where the compound mimics the substrate and forms a stable complex with the enzyme. nih.govresearchgate.net

Future research should aim to:

Investigate the inhibitory activity of this compound and its analogs against a wider range of proteases and other enzymes.

Utilize structural biology techniques, such as X-ray crystallography and NMR spectroscopy, to understand the precise molecular interactions between these compounds and their biological targets.

Explore the potential of these compounds in cellular and animal models of inflammatory diseases to validate their therapeutic potential.

A deeper understanding of the structure-activity relationships will be crucial for the rational design of more potent and specific bioactive molecules. nih.gov

Development of Innovative Analytical Platforms for Detection and Quantification

The accurate detection and quantification of this compound and its isomers are essential for both research and industrial quality control. Current analytical methods for dicarboxylic acids primarily rely on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). chromatographyonline.comnih.gov These techniques often require a derivatization step to improve the volatility and ionization efficiency of the analytes. chromatographyonline.com

Innovations in analytical platforms are focused on improving sensitivity, specificity, and throughput while minimizing sample preparation. Key areas of development include:

Advanced LC-MS/MS Methods: The use of novel derivatization agents, such as those that introduce a permanent positive charge, can significantly enhance sensitivity and improve fragmentation patterns for more reliable identification. acs.org Furthermore, the development of chromatographic methods that can separate isomeric dicarboxylic acids without derivatization is a significant area of interest. researchgate.netrenewable-carbon.eu

High-Resolution Mass Spectrometry (HRMS): HRMS offers the potential for more confident identification of unknown metabolites and impurities without the need for authentic standards.

Sensor-Based Technologies: The development of visual sensor arrays and other rapid screening tools could provide a fast and cost-effective way to assess the presence of specific organic acids in complex mixtures. nih.gov

A comparison of common analytical techniques for dicarboxylic acids is presented in the table below.

| Analytical Technique | Principle | Derivatization | Advantages | Limitations |

| GC-MS | Separation based on volatility and mass-to-charge ratio. | Often required (e.g., silylation, esterification). | High resolution, established libraries for identification. | Requires volatile analytes, derivatization can be time-consuming. |

| LC-MS/MS | Separation based on polarity and mass-to-charge ratio. | Can sometimes be avoided, but often used to improve sensitivity. | High sensitivity and specificity, suitable for non-volatile compounds. | Matrix effects can suppress ionization, isomer separation can be challenging. |

| Capillary Electrophoresis (CE) | Separation based on charge and size. | Not typically required. | High separation efficiency, small sample volume. | Lower sensitivity compared to MS-based methods. |

Sustainable Production Methodologies and Industrial Scale-Up Considerations

The industrial production of specialty chemicals like this compound is increasingly driven by the principles of green chemistry and sustainability. researchgate.net While the chemical synthesis routes are established, there is a significant opportunity to develop bio-based production methods.

Sustainable Production:

The fermentative production of succinic acid from renewable feedstocks is a well-established industrial process. nih.govnih.govnih.gov This technology could be adapted for the production of this compound through metabolic engineering of microbial strains. nih.govdtu.dknih.gov Key strategies would involve:

Introducing and optimizing biosynthetic pathways for the production of the isobutyl precursor.

Redirecting carbon flux towards the desired product.

Improving the tolerance of the microbial host to the final product.

The use of renewable raw materials, such as biomass and agro-food industry by-products, would significantly reduce the environmental footprint compared to traditional chemical synthesis. researchgate.netnih.gov

Industrial Scale-Up:

For the industrial scale-up of this compound production, several factors need to be considered:

Reactor Design: The choice of bioreactor and fermentation strategy (batch, fed-batch, or continuous) will be critical for maximizing productivity. researchgate.net

Downstream Processing: The development of efficient and cost-effective separation and purification processes is crucial. Techniques such as crystallization, membrane filtration, and reactive extraction will need to be optimized. frontiersin.orgmarkwideresearch.com

Techno-economic Analysis: A thorough evaluation of the economic feasibility of the entire production process, from raw material to final product, will be necessary to ensure commercial viability. nih.gov

The long-chain dicarboxylic acid market is projected to experience significant growth, driven by the demand for high-performance and sustainable materials. This trend provides a favorable outlook for the commercialization of novel dicarboxylic acids like this compound.

Q & A

Q. How can researchers design structure-activity relationship (SAR) studies for bioactive derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.